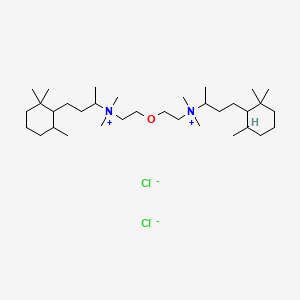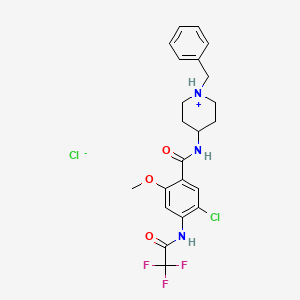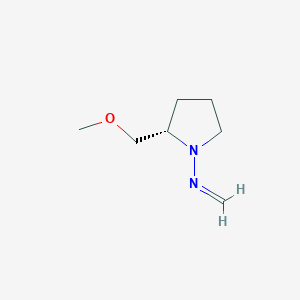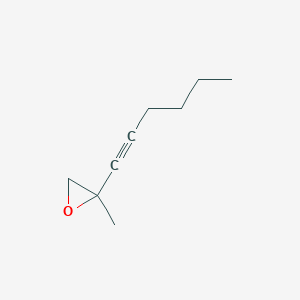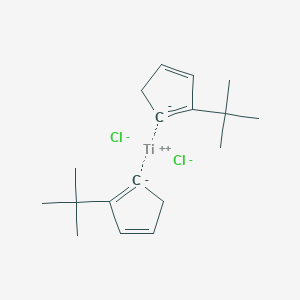
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride is an organometallic compound that features a titanium center coordinated to a substituted cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound allows it to participate in a variety of catalytic processes, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The resulting di-tert-butylcyclopentadiene is then reacted with a titanium precursor, such as titanium tetrachloride, to form the desired compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
化学反応の分析
Types of Reactions
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands on the titanium center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Various organic halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium(IV) complexes, while reduction reactions can produce titanium(II) species. Substitution reactions often result in the formation of new organometallic compounds with different ligands.
科学的研究の応用
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride has a wide range of scientific research applications, including:
作用機序
The mechanism by which 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of these substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include the formation of reactive intermediates that drive the desired reactions.
類似化合物との比較
Similar Compounds
2-Tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride: Similar in structure but features a hafnium center instead of titanium.
Di-tert-butylcyclopentadiene: A precursor in the synthesis of the titanium compound, also used in the formation of other metallocenes.
Uniqueness
The uniqueness of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride lies in its specific reactivity and stability, which are influenced by the presence of the tert-butyl groups and the titanium center. These features make it particularly effective in catalytic applications, where other similar compounds may not perform as well.
特性
分子式 |
C18H26Cl2Ti-2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
2-tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
BEFHHDIIFRDUTR-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


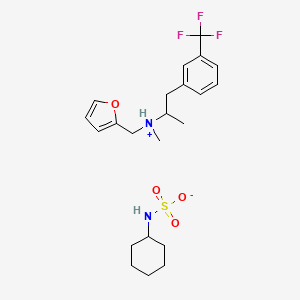
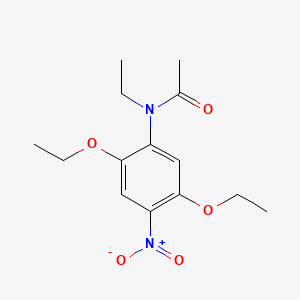
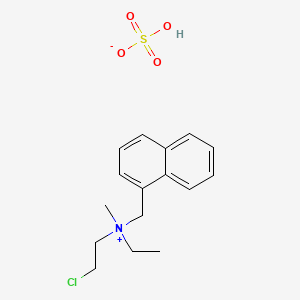
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
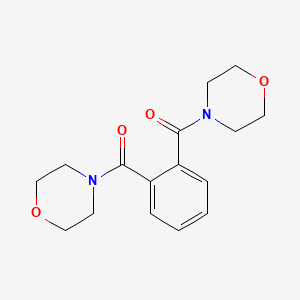

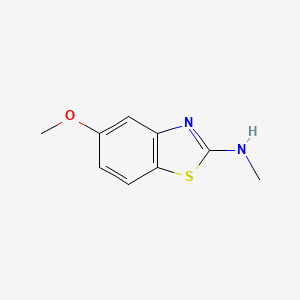
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
